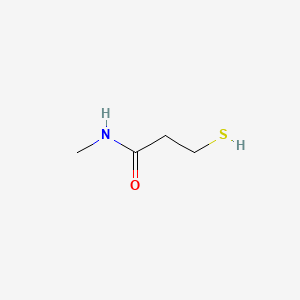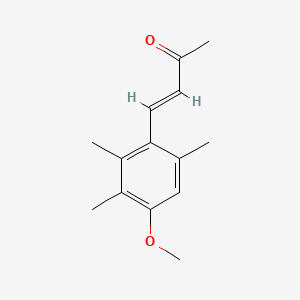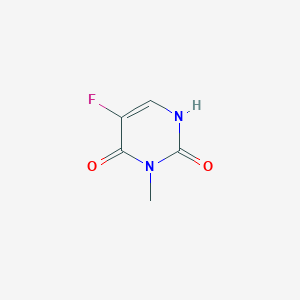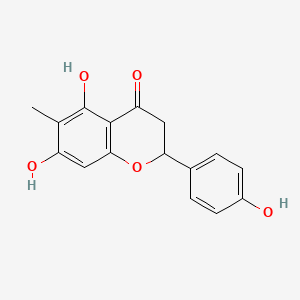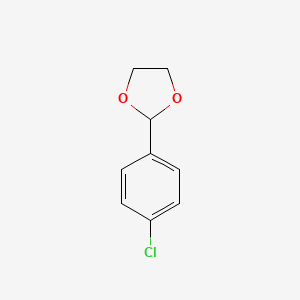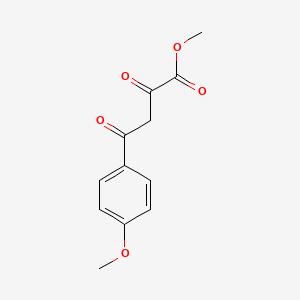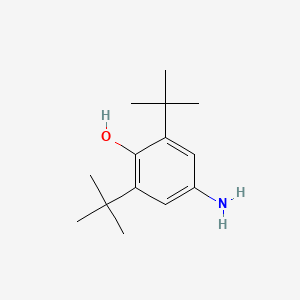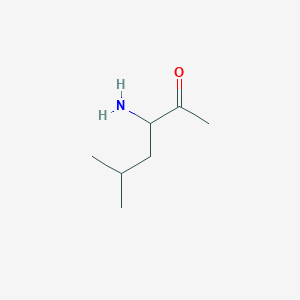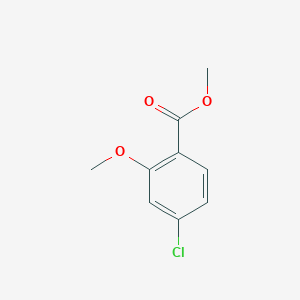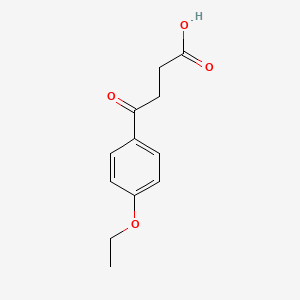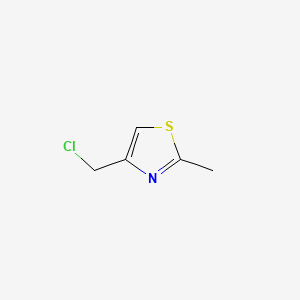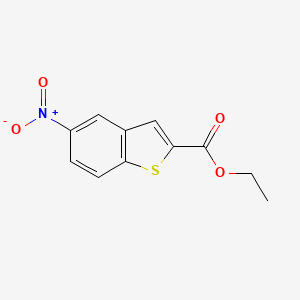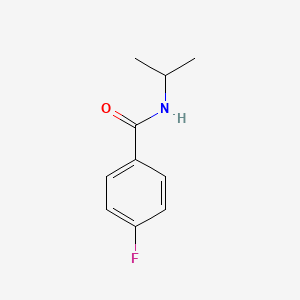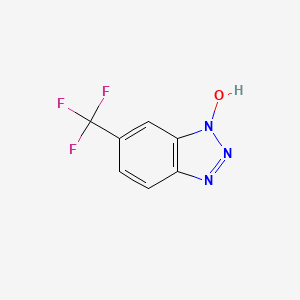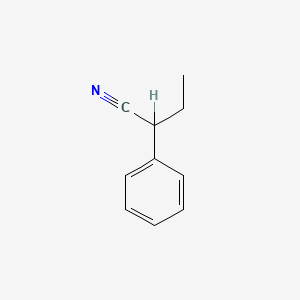
2-Phenylbutanenitrile
概要
説明
2-Phenylbutanenitrile is an organic compound with the molecular formula C₁₀H₁₁N. It is a nitrile derivative, characterized by the presence of a phenyl group attached to a butanenitrile backbone. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ethyl bromide in the presence of a strong base such as sodium amide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of phenylacetonitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
化学反応の分析
Types of Reactions: 2-Phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-Phenylbutanoic acid.
Reduction: 2-Phenylbutylamine.
Substitution: Nitro-2-Phenylbutanenitrile, Halogenated derivatives.
科学的研究の応用
2-Phenylbutanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Phenylbutanenitrile primarily involves its reactivity as a nitrile compound. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.
類似化合物との比較
Benzyl cyanide: Similar structure but lacks the ethyl group.
Phenylacetonitrile: Similar structure but with a different carbon chain length.
2-Phenylpropionitrile: Similar structure but with a shorter carbon chain.
Uniqueness: 2-Phenylbutanenitrile is unique due to its specific carbon chain length and the presence of both a phenyl group and a nitrile group. This combination of functional groups allows for diverse reactivity and applications in various fields .
特性
IUPAC Name |
2-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUPXNVRNBDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862408 | |
| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-68-6 | |
| Record name | α-Ethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, alpha-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-phenylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2-phenylbutanenitrile?
A1: this compound can be synthesized through various methods. Two common approaches are:
- Alkylation of 2-phenylacetonitrile: This method involves alkylating 2-phenylacetonitrile with bromoethane. The resulting this compound can be further hydrolyzed to 2-phenylbutanoic acid and subsequently reduced to 2-phenyl-1-butanol using sodium borohydride (NaBH4) and iodine (I2). []
Q2: What impurities are commonly observed during the synthesis of methamphetamine using this compound as a precursor?
A2: Using this compound as a precursor in methamphetamine synthesis can lead to the formation of specific impurities. Research has identified several impurities, including (E)-3-(methylamino)-2-phenylbut-2-enenitrile, 3-(methylamino)-2-phenylbutanenitrile, 3-methyl-2,4-diphenylpentanedinitrile, 2-phenylbutyronitrile, and 3-hydroxy-2-phenylbutanenitrile. The presence of these impurities can be valuable for identifying methamphetamine synthesized using this particular precursor. []
Q3: Can this compound derivatives be used in the fragrance industry?
A3: Interestingly, some this compound derivatives exhibit unique olfactory properties. For instance, 2,2-bis(3-methylbut-2-enyl)-3-oxobutanenitrile, also known as 2,2-bis(prenyl)-3-oxobutyronitrile, possesses a fruity, rosy, and green aroma. Research suggests that both the nitrile and carbonyl functional groups could contribute to its odor profile. Further modifications of the substitution pattern in this compound class can lead to variations in odor thresholds and perceived scent profiles, making them interesting candidates for fragrance applications. []
Q4: How does the structure of this compound derivatives impact their reactivity?
A4: The structure of this compound derivatives plays a crucial role in their reactivity. For example, the presence of electron-withdrawing substituents on 2-propenylanisoles significantly influences their reaction with 2-phenylalkanenitriles. Under phase-transfer catalysis conditions, these compounds undergo Michael addition, resulting in the formation of substituted 4-aryl-2-phenylbutyronitriles. []
Q5: Can this compound be a starting material for synthesizing more complex molecules?
A5: Yes, this compound can serve as a versatile building block in organic synthesis. For example, it can be used to synthesize optically pure (2S,4R)- and (2R,4R)-1,2,3,4-tetrahydro-4-ethyl-1,1,4-trimethyl-3Z-ethylidene-2-naphthalenols. This multi-step synthesis involves key transformations like acylation of isobutene and a Wittig reaction, showcasing the utility of this compound in constructing complex molecular architectures. []
Q6: Are there any known bacterial interactions with this compound?
A6: Research suggests that certain bacteria can interact with this compound. For instance, Agrobacterium tumefaciens strain d3 exhibits enantioselective hydrolysis activity towards 2-phenylpropionitrile and other related (R,S)-2-arylpropionitriles. This enzymatic activity highlights the potential for biocatalytic applications of specific bacterial strains in the transformation of nitrile-containing compounds. [] Further studies exploring enrichment strategies for nitrile-hydrolysing bacteria could provide valuable insights into their metabolic pathways and potential biotechnological applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
